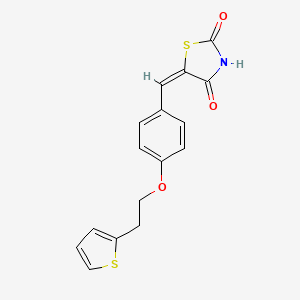

15-Pgdh-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO3S2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(5E)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10+ |

InChI Key |

NTKWOUHXDKSPIX-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |

Canonical SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 15-Pgdh-IN-2

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action for 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, with a specific focus on 15-Pgdh-IN-2. It details the core biological pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Introduction: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the biological degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] It functions by catalyzing the oxidation of the 15-hydroxyl group of prostaglandins into less active 15-keto metabolites.[2][3] This enzymatic action makes 15-PGDH a key negative regulator of prostaglandin signaling in various tissues.[2]

Functionally, 15-PGDH is considered a tumor suppressor, with its expression being downregulated in several cancers, including colon, lung, and breast cancer.[4][5][6] Conversely, inhibiting 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration by elevating local PGE2 levels.[1][2] This approach is being investigated for applications in hematopoietic recovery after bone marrow transplantation, wound healing, and ameliorating age-related muscle atrophy.[2][7][8]

Core Mechanism of Action: Inhibition of 15-PGDH

The primary mechanism of action for this compound and other inhibitors in its class is the direct blockade of the 15-PGDH enzyme.[1] This inhibition prevents the catabolism of PGE2, leading to a significant increase in its local tissue concentration.[2] The elevated PGE2 then exerts its biological effects by binding to and activating its cognate E-prostanoid (EP) receptors, which are G-protein coupled receptors.[4]

The sustained signaling through EP receptors, particularly EP2 and EP4, triggers downstream pathways that promote cell proliferation, survival, and tissue repair.[9][10] For instance, genetic deletion of 15-PGDH in mice results in a consistent twofold increase in PGE2 levels across various tissues, including bone marrow, lung, and colon, which is mimicked by pharmacological inhibition.[2]

Key Signaling Pathways and Therapeutic Applications

Hematopoietic Regeneration

A primary application of 15-PGDH inhibition is in accelerating hematopoietic recovery following bone marrow transplantation.[2] The elevated PGE2 in the bone marrow microenvironment induces the production of crucial cytokines, including CXCL12 and Stem Cell Factor (SCF).[2][11] These factors are essential for the homing and engraftment of hematopoietic stem cells (HSCs).[2] Studies using the inhibitor SW033291 have shown that this mechanism potentiates HSC homing and accelerates neutrophil recovery.[12] The spleen has also been identified as a critical site for this activity, where 15-PGDH inhibition promotes extramedullary hematopoiesis.[10][13]

Muscle Regeneration and Sarcopenia

Aging is associated with elevated levels of 15-PGDH in skeletal muscle, leading to reduced PGE2 signaling and contributing to sarcopenia (age-related muscle wasting).[8][14] Inhibition of 15-PGDH has been shown to reverse these effects. The resulting increase in PGE2 rejuvenates mitochondrial function, modulates autophagy, and decreases pathways involved in muscle breakdown, such as the ubiquitin-proteasome system.[8] Preclinical studies with inhibitors like MF-300 and SW033291 have demonstrated increased muscle mass, strength, and exercise performance in aged mice.[8][15][16]

Wound Healing and Tissue Repair

PGE2 is a critical mediator in the inflammatory and proliferative phases of wound healing.[7] By preventing PGE2 degradation, 15-PGDH inhibitors can promote tissue repair in various injury models, including dermal wounds, gastric ulcers, and colon injury.[2][4] The inhibitor TD88, for example, was shown to accelerate re-epithelialization while decreasing profibrotic factors like PDGF and CTGF, suggesting a potential to reduce scar formation.[7] In models of contrast-induced acute kidney injury (CIAKI), the inhibitor SW033291 demonstrated protective effects by blocking intrarenal vasoconstriction and reducing tubular cell apoptosis.[17]

Quantitative Data: Potency of 15-PGDH Inhibitors

The development of potent and selective 15-PGDH inhibitors has been crucial for exploring its therapeutic potential. The table below summarizes the in vitro potency of several key compounds, including this compound.

| Compound Name | Inhibitory Potency | Assay Type | Reference(s) |

| This compound | IC50 = 0.274 nM | Recombinant Human 15-PGDH | [4] |

| SW033291 | Ki = 0.1 nM | Not Specified | [4][12] |

| 15-PGDH-IN-1 | IC50 = 3 nM | Recombinant Human 15-PGDH | [4] |

| MF-DH-300 | IC50 = 1.6 nM | Not Specified | [4] |

| ML148 | IC50 = 56 nM | Not Specified | [4] |

| 15-epi-PGE1 | IC50 = 170 µM | Human Placental 15-PGDH | [4] |

Experimental Protocols

In Vitro 15-PGDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 15-PGDH.

Methodology:

-

Reagents: Recombinant human 15-PGDH enzyme, NAD+ (cofactor), PGE2 (substrate), test compound (e.g., this compound) at various concentrations, reaction buffer (e.g., Tris-HCl).

-

Procedure: The reaction is typically performed in a 96-well plate format. The test compound is pre-incubated with the 15-PGDH enzyme and NAD+ in the reaction buffer.

-

Initiation: The reaction is initiated by adding the substrate, PGE2.

-

Detection: The enzymatic activity is monitored by measuring the increase in NADH fluorescence or absorbance over time. NADH is a product of the NAD+-dependent oxidation of PGE2.

-

Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

In Vivo PGE2 Quantification in Mouse Tissue

Objective: To measure the effect of a 15-PGDH inhibitor on PGE2 levels in a specific tissue.

Methodology:

-

Animal Model: C57BL/6J or other relevant mouse strains are used.

-

Treatment: Mice are administered the test compound (e.g., SW033291 at 2.5-10 mg/kg) via intraperitoneal (IP) injection or other appropriate route. A vehicle control group is included.[2][12]

-

Tissue Harvest: At a specified time point post-injection (e.g., 3 hours), mice are euthanized, and the target tissue (e.g., bone marrow, spleen, colon) is rapidly harvested and snap-frozen in liquid nitrogen.[2]

-

Homogenization: The tissue is homogenized in a buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.

-

Quantification: PGE2 levels in the tissue lysate are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS/MS).[8]

-

Normalization: PGE2 levels are typically normalized to the total protein content of the lysate, measured by a BCA or Bradford assay.[2]

References

- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Effect of 15-hydroxyprostaglandin dehydrogenase inhibitor on wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

- 12. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

- 14. 15-PGDH - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. 15-PGDH inhibitors - Page 1 | BioWorld [bioworld.com]

- 16. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. 15-Hydroxyprostaglandin dehydrogenase inhibitor prevents contrast-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

SW033291: A Technical Guide to a Potent 15-PGDH Inhibitor for Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, SW033291 effectively increases the local concentration of PGE2, a critical signaling molecule involved in a wide array of physiological and regenerative processes. This technical guide provides a comprehensive overview of SW033291, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its demonstrated effects on tissue regeneration in various preclinical models.

Introduction

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in inflammation, immune response, and tissue homeostasis. Its therapeutic potential in promoting tissue repair and regeneration has been a subject of intense research. However, the short half-life of PGE2, due to its rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has limited its clinical application. SW033291 emerges as a powerful tool to overcome this limitation by inhibiting 15-PGDH, thereby stabilizing endogenous PGE2 levels and potentiating its regenerative effects.[1][2] This document serves as a technical resource for researchers exploring the therapeutic applications of SW033291.

Mechanism of Action

SW033291 is a high-affinity, non-competitive inhibitor of 15-PGDH.[1][3] It binds to the enzyme, preventing the oxidation of the 15-hydroxyl group of PGE2 to 15-keto-PGE2, a biologically less active metabolite.[4] This inhibition leads to a significant increase in the local bioavailability of PGE2 in various tissues.[1] The elevated PGE2 then activates its cognate E-prostanoid (EP) receptors, primarily EP2 and EP4, to initiate downstream signaling cascades that promote cellular proliferation, survival, and tissue regeneration.[1][5]

Quantitative Data

The efficacy and potency of SW033291 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of SW033291

| Parameter | Value | Cell/Enzyme System | Reference |

| Ki | 0.1 nM | Recombinant 15-PGDH | [3][6] |

| IC50 | 1.5 nM | Recombinant 15-PGDH (6 nM) | [1][7] |

| EC50 (PGE2 increase) | ~75 nM | A549 cells | [1][3] |

| PGE2 Increase (at 500 nM) | 3.5-fold | A549 cells | [1][3] |

Table 2: In Vivo Effects of SW033291 in Mice

| Tissue | Dose | PGE2 Increase | Model | Reference |

| Bone Marrow | 10 mg/kg | ~2-fold | C57BL/6J Mice | [1] |

| Colon | 10 mg/kg | ~2-fold | C57BL/6J Mice | [1] |

| Lung | 10 mg/kg | ~2-fold | C57BL/6J Mice | [1] |

| Liver | 10 mg/kg | ~2-fold | C57BL/6J Mice | [1] |

Signaling Pathways and Experimental Workflows

SW033291 Signaling Pathway in Tissue Regeneration

The primary mechanism of SW033291 involves the inhibition of 15-PGDH, leading to increased PGE2 levels. This elevated PGE2 then activates EP2 and EP4 receptors, triggering downstream signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][5] In the context of hematopoietic recovery, PGE2 signaling has been shown to induce the expression of key cytokines like CXCL12 and Stem Cell Factor (SCF) in the bone marrow microenvironment.[1][8]

Caption: Signaling pathway of SW033291 in promoting tissue regeneration.

Experimental Workflow for In Vitro 15-PGDH Inhibition Assay

This workflow outlines the key steps to determine the inhibitory activity of SW033291 on recombinant 15-PGDH.

Caption: Workflow for in vitro 15-PGDH inhibition assay.

Experimental Protocols

In Vitro 15-PGDH Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize SW033291.[7][9]

Materials:

-

Recombinant human 15-PGDH enzyme

-

SW033291

-

Nicotinamide adenine dinucleotide (NAD+)

-

Prostaglandin E2 (PGE2)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of SW033291 in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Specific concentration of 15-PGDH enzyme (e.g., 6 nM).

-

Varying concentrations of SW033291.

-

150 µM NAD+.

-

Reaction buffer to the final volume.

-

-

Incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µM PGE2 to each well.

-

Immediately measure the generation of NADH by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm. Readings should be taken every 30 seconds for 3-5 minutes.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of SW033291 concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of PGE2 Levels in Cell Culture

This protocol is based on studies using A549 cells.[1][3]

Materials:

-

A549 cells (or other cell line of interest)

-

Cell culture medium (e.g., DMEM) with serum

-

SW033291

-

PGE2 ELISA kit

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Seed A549 cells in a multi-well plate and grow to confluency.

-

Replace the culture medium with fresh medium containing various concentrations of SW033291 (e.g., 0-1000 nM).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Lyse the cells and collect the cell lysate.

-

Measure the concentration of PGE2 in the supernatant and/or lysate using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Normalize the PGE2 concentration to the total protein concentration of the cell lysate.

In Vivo Administration and Tissue Analysis in Mice

This protocol is a general guideline based on published in vivo studies with SW033291.[1][7]

Materials:

-

SW033291

-

Vehicle solution (e.g., a suspension of ethanol, PEG300, Tween-80, and saline)[3]

-

C57BL/6J mice (or other appropriate strain)

-

Tissue homogenization buffer

-

PGE2 ELISA kit

Procedure:

-

Prepare a formulation of SW033291 in the vehicle solution. A common dose is 5-10 mg/kg.[1]

-

Administer SW033291 to mice via intraperitoneal (IP) injection. A typical regimen is twice daily.[7]

-

At the desired time point after administration (e.g., 3 hours post-injection for acute effects), euthanize the mice.[1]

-

Harvest tissues of interest (e.g., bone marrow, colon, liver, lung).

-

Homogenize the tissues in a suitable buffer and centrifuge to clarify the homogenate.

-

Measure the PGE2 concentration in the tissue homogenates using a PGE2 ELISA kit.

-

Normalize the PGE2 levels to the total protein concentration of the tissue homogenate.

Applications in Tissue Regeneration

SW033291 has demonstrated significant efficacy in promoting tissue regeneration in a variety of preclinical models:

-

Hematopoietic Recovery: In mice undergoing bone marrow transplantation, SW033291 accelerates the recovery of neutrophils, platelets, and red blood cells.[1][10] It enhances the homing and engraftment of hematopoietic stem cells by inducing the expression of CXCL12 and SCF in the bone marrow niche.[1][8]

-

Colon Injury: SW033291 protects against dextran sodium sulfate (DSS)-induced colitis in mice, reducing the severity of colonic ulcerations and promoting mucosal healing.[1][11]

-

Liver Regeneration: Following partial hepatectomy in mice, treatment with SW033291 leads to an increased rate and extent of liver regeneration.[1][2]

-

Muscle Regeneration: SW033291 has been shown to promote the myogenic differentiation of muscle-derived stem cells and enhance muscle regeneration in a muscle defect model.[5]

Conclusion

SW033291 is a valuable research tool and a promising therapeutic candidate for regenerative medicine. Its ability to potently and selectively inhibit 15-PGDH, leading to a sustained increase in local PGE2 levels, offers a novel strategy to enhance the innate regenerative capacity of various tissues. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of SW033291 in diverse clinical applications.

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. thno.org [thno.org]

The Central Role of 15-PGDH in Prostaglandin E2 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the metabolic inactivation of prostaglandin E2 (PGE2). 15-PGDH has emerged as a key regulator in a multitude of physiological and pathological processes, acting as a tumor suppressor and a critical modulator of tissue regeneration. This document provides a comprehensive overview of 15-PGDH's role, its enzymatic activity, regulation, and the downstream consequences of its action on PGE2 signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

Introduction: 15-PGDH as a Key Regulator of PGE2 Bioavailability

Prostaglandin E2 (PGE2) is a potent lipid signaling molecule involved in a wide array of biological processes, including inflammation, immunity, cell proliferation, and tissue homeostasis. The biological activity of PGE2 is tightly controlled not only by its synthesis, primarily through the cyclooxygenase (COX) enzymes, but also by its rapid degradation. The principal enzyme responsible for the catabolism and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2]

15-PGDH catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group of PGE2 to a 15-keto group, yielding 15-keto-PGE2. This conversion results in a biologically inactive metabolite, effectively terminating PGE2 signaling.[3][4] The balance between PGE2 synthesis by COX enzymes and its degradation by 15-PGDH is crucial for maintaining tissue homeostasis. Dysregulation of this balance, particularly the downregulation of 15-PGDH, is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Conversely, the inhibition of 15-PGDH has been shown to promote tissue regeneration, highlighting its therapeutic potential.[5][6]

The Metabolic Pathway of PGE2 Degradation

The catabolism of PGE2 is an efficient process that prevents the systemic effects of this potent local mediator. The initial and rate-limiting step is the oxidation of PGE2 by 15-PGDH.

Quantitative Data on 15-PGDH and PGE2

The following tables summarize key quantitative data related to 15-PGDH activity and its effect on PGE2 levels.

Table 1: Enzymatic Properties of Human 15-PGDH

| Parameter | Value | Substrate | Reference |

| Km | 3.4 µM | PGE2 | [7] |

| Ki (SW033291) | 0.1 nM | - | [7] |

| IC50 (ML148) | 56 nM | - |

Table 2: Impact of 15-PGDH on PGE2 Levels in Mice

| Condition | Tissue | Fold Increase in PGE2 | Reference |

| 15-PGDH Knockout (vs. Wild Type) | Bone Marrow | ~2-fold | [8][9] |

| Colon | ~2-fold | [8][9] | |

| Lung | ~2-fold | [8][9] | |

| Liver | ~2-fold | [8] | |

| Spleen | ~1.65-fold | [9][10] | |

| SW033291 Treatment (vs. Vehicle) | Bone Marrow | ~2-fold | [8] |

| Colon | ~2-fold | [8] | |

| Lung | ~2-fold | [8] | |

| Liver | ~2-fold | [8] |

Table 3: Relative Expression of 15-PGDH in Human Tissues

| Tissue | Expression Level | Reference |

| Colon | High in normal epithelium, low in cancer | [11] |

| Lung | High in normal tissue, low in non-small cell lung cancer | [11] |

| Breast | Low in 40% of primary tumors | |

| Bladder | Loss of expression associated with cancer progression | |

| Pancreas | Low expression associated with poor prognosis | [12] |

Regulation of 15-PGDH Expression

The expression of the HPGD gene, which encodes 15-PGDH, is regulated by various signaling pathways, playing a crucial role in its function as a tumor suppressor.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a key inducer of 15-PGDH expression.[13][14] This signaling cascade is initiated by the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor to upregulate the expression of target genes, including HPGD.[15][16]

Reciprocal Regulation with COX-2

In many cancer types, there is a reciprocal relationship between the expression of 15-PGDH and COX-2.[11] Tumors often exhibit high levels of COX-2, leading to increased PGE2 production, and concurrently, a downregulation of 15-PGDH, which prevents PGE2 degradation. This creates a pro-tumorigenic environment with sustained high levels of PGE2.

Downstream Signaling of PGE2 Metabolism

By controlling the levels of PGE2, 15-PGDH indirectly regulates the activation of PGE2 receptors (EP1, EP2, EP3, and EP4) and their downstream signaling cascades. The EP2 and EP4 receptors, in particular, are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[17][18][19] This pathway is involved in cell proliferation, survival, and inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 15-PGDH and PGE2.

15-PGDH Enzyme Activity Assay

This fluorometric assay measures 15-PGDH activity by monitoring the production of NADH.[20][21]

Materials:

-

15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM DTT, 0.1 mM EDTA)

-

Recombinant 15-PGDH enzyme (for positive control and standard curve)

-

PGE2 substrate

-

NAD+

-

Fluorometric probe that is reduced by NADH

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm or 340/445 nm depending on the kit)

Procedure:

-

Prepare a standard curve using a known concentration of NADH.

-

In a 96-well plate, add the 15-PGDH assay buffer to each well.

-

Add the cell or tissue lysate containing 15-PGDH to the sample wells. Add recombinant 15-PGDH to positive control wells and buffer to blank wells.

-

Add the NAD+ solution to all wells.

-

Initiate the reaction by adding the PGE2 substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Add the developer solution containing the fluorometric probe.

-

Incubate for an additional 15-30 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the 15-PGDH activity based on the standard curve after subtracting the background fluorescence.

Western Blot for 15-PGDH Protein Expression

This protocol details the detection of 15-PGDH protein in cell or tissue lysates.[22][23][24][25][26]

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against 15-PGDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-15-PGDH antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HPGD Gene Expression

This method quantifies the mRNA levels of the HPGD gene.[4][27]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for HPGD and a reference gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA.

-

qRT-PCR Reaction Setup: Prepare the reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers.

-

qRT-PCR Amplification: Run the reaction in a qRT-PCR instrument with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression of HPGD normalized to the reference gene.

PGE2 Measurement by ELISA

This competitive ELISA is used to quantify the concentration of PGE2 in biological samples.[28][29][30][31][32]

Materials:

-

PGE2 ELISA kit (containing pre-coated plate, PGE2 standard, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using the provided PGE2 standard. Dilute samples as necessary.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the pre-coated microplate.

-

Add the PGE2 conjugate to each well.

-

Add the anti-PGE2 antibody to each well.

-

Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).

-

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Incubation: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add the stop solution to each well to terminate the color development.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the amount of PGE2 in the sample.

High-Throughput Screening for 15-PGDH Inhibitors

The discovery of small molecule inhibitors of 15-PGDH is a promising therapeutic strategy for promoting tissue regeneration. High-throughput screening (HTS) is a key methodology for identifying such compounds.[7][33]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

- 4. pnas.org [pnas.org]

- 5. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPGD 15-hydroxyprostaglandin dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-beta-induced suppressor of human gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 16. TGF-beta signaling pathway (WP366) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]

- 17. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. mybiosource.com [mybiosource.com]

- 22. Western Blot Protocols specific for 15-PGDH Antibody (NB200-179): Novus Biologicals [novusbio.com]

- 23. bio-rad.com [bio-rad.com]

- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 25. novateinbio.com [novateinbio.com]

- 26. bu.edu [bu.edu]

- 27. pubcompare.ai [pubcompare.ai]

- 28. arborassays.com [arborassays.com]

- 29. raybiotech.com [raybiotech.com]

- 30. cloud-clone.com [cloud-clone.com]

- 31. assaygenie.com [assaygenie.com]

- 32. Human PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 33. researchgate.net [researchgate.net]

15-Pgdh-IN-2: A Technical Guide to its Modulation of PGE2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) is a pivotal lipid signaling molecule implicated in a myriad of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. The biological activity of PGE2 is tightly regulated by a balance between its synthesis, mediated by cyclooxygenase (COX) enzymes, and its degradation. The primary enzyme responsible for the catabolism and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibition of 15-PGDH represents a promising therapeutic strategy to locally and transiently increase PGE2 levels, thereby harnessing its beneficial effects, particularly in tissue repair and regeneration. This technical guide focuses on 15-Pgdh-IN-2, a potent and selective inhibitor of 15-PGDH, and its downstream effects on PGE2 signaling pathways. For the purpose of this guide, we will focus on the well-characterized 15-PGDH inhibitor SW033291, which is representative of the class of compounds to which this compound belongs.

Introduction to 15-PGDH and PGE2 Signaling

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the biological inactivation of prostaglandins, including PGE2.[1] It catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a 15-keto metabolite, which exhibits significantly reduced biological activity.[2] This enzymatic degradation serves as a critical control point in regulating the local concentration and activity of PGE2.

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4] Activation of these receptors triggers downstream signaling cascades that are often cell-type and context-dependent. Broadly, EP2 and EP4 receptor activation leads to increased intracellular cyclic AMP (cAMP) levels, while EP1 activation is coupled to increased intracellular calcium, and EP3 activation can inhibit cAMP production.[4] Through these pathways, PGE2 plays a crucial role in processes such as immune modulation, cell proliferation, and tissue homeostasis.[3][5]

This compound: Mechanism of Action

This compound, represented by the well-studied inhibitor SW033291, is a potent and high-affinity inhibitor of the 15-PGDH enzyme.[3] By binding to and inhibiting 15-PGDH, this compound prevents the degradation of PGE2, leading to an accumulation of this bioactive lipid mediator in tissues where 15-PGDH is expressed.[5] This localized increase in PGE2 concentration enhances its signaling through the EP receptors, thereby amplifying its downstream physiological effects. This mechanism of action makes this compound a valuable tool for studying the roles of PGE2 in various biological systems and a potential therapeutic agent for conditions that may benefit from enhanced PGE2 signaling, such as tissue injury and certain inflammatory conditions.[1][6]

Quantitative Data on this compound (SW033291)

The following tables summarize the key quantitative data for the representative 15-PGDH inhibitor, SW033291.

| Parameter | Value | Reference |

| IC50 | 0.274 nM | [7] |

| Ki | 0.1 nM | [3] |

Table 1: In Vitro Potency of SW033291 against 15-PGDH

| Cell Line/Tissue | Treatment | Effect on PGE2 Levels | Reference | | --- | --- | --- | | A549 cells | 500 nM SW033291 | 3.5-fold increase |[3] | | Mouse Bone Marrow | 10 mg/kg SW033291 (in vivo) | ~2-fold increase |[7] | | Mouse Colon | 10 mg/kg SW033291 (in vivo) | ~2-fold increase |[7] | | Mouse Lung | 10 mg/kg SW033291 (in vivo) | ~2-fold increase |[7] | | Mouse Liver | 10 mg/kg SW033291 (in vivo) | ~2-fold increase |[7] |

Table 2: Effect of SW033291 on PGE2 Levels

Signaling Pathways and Experimental Workflows

PGE2 Signaling Pathway

Caption: PGE2 signaling through EP2/EP4 receptors.

Mechanism of this compound Action

Caption: Inhibition of PGE2 degradation by this compound.

Experimental Workflow for Assessing 15-PGDH Inhibition

Caption: Workflow for evaluating 15-PGDH inhibitors.

Experimental Protocols

In Vitro 15-PGDH Activity Assay

This protocol is adapted from commercially available inhibitor screening kits and published research.[8][9]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human 15-PGDH.

Principle: The enzymatic activity of 15-PGDH is measured by monitoring the reduction of NAD+ to NADH, which is fluorescent. The rate of increase in fluorescence is proportional to the enzyme activity.

Materials:

-

Recombinant human 15-PGDH enzyme

-

This compound (or SW033291)

-

PGE2 substrate

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 445 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant 15-PGDH enzyme (a concentration that gives a robust linear signal)

-

This compound dilution or vehicle control

-

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of PGE2 and NAD+ to each well.

-

Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic read).

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of PGE2 Levels in Cell Culture Supernatants

This protocol is a general guideline for using a competitive ELISA kit to measure PGE2.[1][10]

Objective: To quantify the effect of this compound on PGE2 accumulation in cell culture.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2. In this assay, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited amount of antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

Materials:

-

Cells of interest (e.g., A549 human lung carcinoma cells)

-

Cell culture medium and supplements

-

This compound (or SW033291)

-

PGE2 ELISA kit

-

Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol.

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the PGE2 ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Adding a PGE2-enzyme conjugate.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that develops a color in the presence of the enzyme.

-

Stopping the reaction and measuring the absorbance.

-

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the concentration of PGE2 in the samples based on the standard curve.

Conclusion

This compound is a potent inhibitor of 15-PGDH, the key enzyme responsible for PGE2 degradation. By inhibiting this enzyme, this compound effectively increases the local concentration of PGE2, thereby amplifying its signaling through the EP receptor family. This mechanism has shown significant promise in preclinical models of tissue regeneration and repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating the PGE2 signaling pathway through 15-PGDH inhibition. Further investigation into the clinical applications of this class of inhibitors is warranted.

References

- 1. arborassays.com [arborassays.com]

- 2. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abcam.com [abcam.com]

- 5. SW033291 promotes liver regeneration after acetaminophen-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics [mdpi.com]

- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 10. elkbiotech.com [elkbiotech.com]

The Rise of 15-PGDH Inhibitors: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-hydroxyprostaglandin dehydrogenase (15-PGDH) has emerged as a critical therapeutic target for a range of diseases characterized by a need for enhanced tissue repair and regeneration. This enzyme is the primary catalyst in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2), a lipid signaling molecule with potent roles in tissue homeostasis, stem cell function, and inflammation. The inhibition of 15-PGDH elevates local PGE2 levels, effectively amplifying the body's natural regenerative processes. This technical guide provides an in-depth overview of the discovery, development, and experimental protocols surrounding 15-PGDH inhibitors, offering a valuable resource for researchers and drug development professionals in this burgeoning field. We will delve into the core mechanism of action, showcase key inhibitor compounds with their associated quantitative data, provide detailed experimental methodologies, and visualize the intricate signaling pathways involved.

The Discovery of a Novel Therapeutic Target: 15-PGDH

The journey to targeting 15-PGDH began with the understanding of the crucial role of PGE2 in tissue regeneration. While the synthesis of PGE2 via cyclooxygenase (COX) enzymes was well-established, the key to unlocking its full therapeutic potential lay in preventing its rapid degradation.[1] 15-PGDH was identified as the rate-limiting enzyme in PGE2 catabolism, making it an attractive target for therapeutic intervention.[2]

Early studies using 15-PGDH knockout mice revealed a consistent twofold increase in PGE2 levels across various tissues, including the bone marrow, colon, and liver.[3] These mice exhibited enhanced hematopoietic capacity, resistance to colitis, and accelerated liver regeneration, providing strong genetic validation for 15-PGDH as a therapeutic target.[1][3] These foundational discoveries paved the way for the development of small molecule inhibitors to pharmacologically replicate these effects.

Mechanism of Action: Elevating Endogenous Prostaglandins

The primary mechanism of action of 15-PGDH inhibitors is to block the enzymatic activity of 15-PGDH, thereby preventing the oxidation of the 15-hydroxyl group of prostaglandins like PGE2. This inhibition leads to an accumulation of local, physiologically relevant concentrations of PGE2 in various tissues.[4][5] The elevated PGE2 levels then amplify downstream signaling pathways that promote tissue repair and regeneration.[5]

Key 15-PGDH Inhibitors: A Quantitative Overview

The development of potent and selective 15-PGDH inhibitors has been a key focus of research. The following tables summarize the quantitative data for some of the most significant compounds discovered to date.

Table 1: In Vitro Potency of Key 15-PGDH Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based Assay (PGE2 Fold Increase) | Reference(s) |

| SW033291 | Human 15-PGDH | 1.5 | 0.1 | 3.5-fold at 500 nM (A549 cells) | [3][6] |

| (+)-SW209415 | Human 15-PGDH | 1.1 | 0.06 | Not Reported | [7] |

| MF-300 | Human 15-PGDH | Not Reported | Not Reported | Not Reported | [8][9][10] |

| ML148 | Human 15-PGDH | 56 | Not Reported | Not Reported | [11] |

Table 2: Preclinical Pharmacokinetics of Selected 15-PGDH Inhibitors

| Compound | Species | Administration | Half-life (t1/2) | Bioavailability | Key Findings | Reference(s) |

| SW033291 | Mouse | Intraperitoneal | Not Reported | Not Reported | Doubled PGE2 levels in bone marrow, colon, lung, and liver. | [3][4] |

| (+)-SW209415 | Not Reported | Not Reported | Not Reported | Not Reported | 10,000-fold more soluble than SW033291. | [7] |

| MF-300 | Rat | Oral | Supports once-daily dosing | Orally bioavailable | Increased physiologic levels of PGE2 in skeletal muscle. | [8][10][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of 15-PGDH inhibitors.

Synthesis of SW033291

While a detailed, step-by-step synthesis protocol for SW033291 is proprietary, the general chemical structure, a thieno[2,3-b]pyridine-3-amine derivative, has been disclosed.[13] The synthesis involves a multi-step process likely starting from commercially available precursors to construct the core heterocyclic scaffold, followed by the introduction of the butylsulfinyl and phenyl-thiophenyl side chains.[13] The final product is a racemic mixture, and the enantiomers can be separated by chiral high-performance liquid chromatography (HPLC).[13]

In Vitro 15-PGDH Inhibitor Screening Assay (Fluorometric)

This assay is a common high-throughput screening method to identify potential 15-PGDH inhibitors.

Principle: The enzymatic activity of 15-PGDH is measured by monitoring the conversion of the non-fluorescent cofactor NAD+ to the fluorescent NADH. Inhibitors of 15-PGDH will reduce the rate of NADH formation.[14][15][16]

Materials:

-

Recombinant human 15-PGDH enzyme

-

15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)[6]

-

NAD+ solution

-

Prostaglandin E2 (PGE2) substrate

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 445-485 nm)[6][11]

Protocol:

-

Reagent Preparation: Prepare working solutions of 15-PGDH enzyme, NAD+, and PGE2 in 15-PGDH Assay Buffer.[11]

-

Compound Plating: Add test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ML-148).[11]

-

Enzyme Addition: Add the 15-PGDH enzyme solution to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[6][11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGE2 substrate and NAD+ solution to all wells.[11]

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for 15-PGDH Inhibition (PGE2 ELISA)

This assay measures the ability of a compound to inhibit 15-PGDH activity within a cellular context, leading to an increase in extracellular PGE2 levels.

Principle: A549 cells, a human lung adenocarcinoma cell line, are stimulated with interleukin-1β (IL-1β) to induce the production of PGE2. In the presence of a 15-PGDH inhibitor, the degradation of PGE2 is blocked, resulting in higher levels of PGE2 accumulating in the cell culture medium, which can be quantified by an enzyme-linked immunosorbent assay (ELISA).[17][18]

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Interleukin-1β (IL-1β)

-

Test compounds (dissolved in DMSO)

-

PGE2 ELISA kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.

-

Stimulation: Add IL-1β to the cell culture medium to stimulate PGE2 production.[17]

-

Incubation: Incubate the cells for a defined period (e.g., 16 hours) to allow for PGE2 accumulation.[17]

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 ELISA: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the fold increase in PGE2 levels in the presence of the inhibitor compared to the vehicle control.

In Vivo Evaluation in a Mouse Model of Colitis

This protocol assesses the efficacy of a 15-PGDH inhibitor in a preclinical model of inflammatory bowel disease.

Principle: Dextran sodium sulfate (DSS) is administered to mice in their drinking water to induce acute colitis, which mimics aspects of human ulcerative colitis. The 15-PGDH inhibitor is administered to the mice, and its ability to ameliorate the symptoms of colitis is evaluated.[4]

Materials:

-

Mice (e.g., C57BL/6)

-

Dextran sodium sulfate (DSS)

-

15-PGDH inhibitor compound

-

Vehicle for compound administration

-

Equipment for monitoring body weight, stool consistency, and rectal bleeding.

Protocol:

-

Induction of Colitis: Provide mice with drinking water containing DSS (e.g., 2.75%) for a defined period (e.g., 7 days).[4]

-

Compound Administration: Administer the 15-PGDH inhibitor or vehicle to the mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and the presence of rectal bleeding. A disease activity index (DAI) score can be calculated based on these parameters.

-

Tissue Collection: At the end of the study, sacrifice the mice and collect the colon for histological analysis and measurement of PGE2 levels.

-

Data Analysis: Compare the DAI scores, colon length, histological damage, and colon PGE2 levels between the inhibitor-treated and vehicle-treated groups.

Signaling Pathways and Molecular Interactions

The therapeutic effects of 15-PGDH inhibitors are mediated through the modulation of several key signaling pathways.

The Central Role of PGE2

Inhibition of 15-PGDH leads to an increase in PGE2, which then binds to its G-protein coupled receptors (EP1-4) to initiate downstream signaling cascades. These cascades are involved in a wide range of cellular processes, including proliferation, differentiation, and survival.

Caption: PGE2 Synthesis, Degradation, and Signaling Pathway.

Regulation of 15-PGDH Expression

The expression of the HPGD gene, which encodes 15-PGDH, is regulated by several key signaling pathways, often in a context-dependent manner.

TGF-β Signaling: In normal colonic epithelial cells, Transforming Growth Factor-beta (TGF-β) signaling strongly induces the expression of 15-PGDH.[19][20] This contributes to the tumor-suppressive effects of TGF-β by promoting the degradation of pro-tumorigenic PGE2. In many colon cancers, the TGF-β signaling pathway is inactivated, leading to a loss of 15-PGDH expression.[20][21]

Caption: TGF-β Signaling Pathway Regulation of 15-PGDH Expression.

Wnt Signaling: The role of Wnt signaling in regulating 15-PGDH is complex. Canonical Wnt signaling, which is often hyperactivated in colorectal cancer, has been shown to down-regulate 15-PGDH expression.[22] Conversely, non-canonical Wnt5a signaling can increase 15-PGDH expression, contributing to its tumor-suppressive effects.[22][23]

Caption: Dual Regulation of 15-PGDH by Canonical and Non-canonical Wnt Signaling.

Notch Signaling: In cervical cancer cells, there is an inverse correlation between 15-PGDH expression and the activation of the Notch1 signaling pathway.[24][25][26] Overexpression of 15-PGDH leads to a downregulation of Notch1 and its downstream targets, Jagged1 and Hes1, thereby inhibiting cancer cell proliferation and migration.[25][26][27] Conversely, inhibition of 15-PGDH with SW033291 promotes the activation of the Notch signaling pathway.[26]

Caption: Inverse Relationship between 15-PGDH and Notch1 Signaling.

Clinical Development and Future Perspectives

The development of 15-PGDH inhibitors has progressed from preclinical models to early-stage clinical trials. A significant milestone is the advancement of MF-300 by Epirium Bio for the treatment of sarcopenia, or age-related muscle weakness.[9]

Development Timeline of MF-300:

-

January 30, 2025: Epirium Bio announces the first participants have been dosed in a Phase 1 clinical trial of MF-300 in healthy volunteers.[9]

-

July 21, 2025: Epirium Bio completes dosing in the Phase 1 trial.[28]

-

September 24, 2025: Epirium Bio announces positive results from the Phase 1 trial, demonstrating that MF-300 was generally well-tolerated and showed dose-related pharmacodynamic responses. The pharmacokinetic profile supports once-daily oral dosing.[12]

-

Mid-2026 (Projected): Initiation of a Phase 2 clinical trial in patients with sarcopenia is planned.[8]

The successful clinical development of 15-PGDH inhibitors like MF-300 could pave the way for novel therapies for a wide range of conditions, including inflammatory bowel disease, bone marrow transplantation recovery, and various fibrotic diseases.[5] Future research will likely focus on developing inhibitors with improved pharmacokinetic properties, exploring new therapeutic indications, and further elucidating the intricate signaling networks regulated by 15-PGDH. The field of 15-PGDH inhibition holds immense promise for regenerative medicine and beyond.

References

- 1. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epirium Bio Completes First-in-Human Trial of Novel Oral Sarcopenia Treatment MF-300 [trial.medpath.com]

- 9. Epirium Bio Announces First Participants Dosed in Phase 1 Clinical Trial in Healthy Volunteers, Evaluating MF-300, a First-In-Class, Oral 15-PGDH Enzyme Inhibitor, for the Treatment of Sarcopenia [businesswire.com]

- 10. Epirium Bio Completes Dosing in First-In-Human Phase 1 Clinical Trial Evaluating MF-300, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. epirium.com [epirium.com]

- 13. utdgreenfellows.weebly.com [utdgreenfellows.weebly.com]

- 14. abcam.com [abcam.com]

- 15. transcriptionfactor.org [transcriptionfactor.org]

- 16. mybiosource.com [mybiosource.com]

- 17. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-beta-induced suppressor of human gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Smad4-deficient T cells promote colitis-associated colon cancer via an IFN-γ-dependent suppression of 15-hydroxyprostaglandin dehydrogenase [frontiersin.org]

- 22. Non-canonical WNT5A signaling up-regulates the expression of the tumor suppressor 15-PGDH and induces differentiation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. [PDF] Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway | Semantic Scholar [semanticscholar.org]

- 28. epirium.com [epirium.com]

The Guardian of Homeostasis: Unraveling the Role of 15-PGDH in Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is emerging as a critical tumor suppressor, playing a pivotal role in regulating the potent signaling molecules, prostaglandins (PGs). In numerous malignancies, the expression and activity of 15-PGDH are significantly diminished, leading to an accumulation of pro-tumorigenic prostaglandins, most notably prostaglandin E2 (PGE2). This guide delves into the multifaceted functions of 15-PGDH in cancer progression, providing a comprehensive overview of its enzymatic activity, regulation, and involvement in key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of 15-PGDH's role as a promising target for novel anti-cancer therapies.

Introduction: 15-PGDH as a Tumor Suppressor

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and biological inactivation of prostaglandins.[1] It achieves this by catalyzing the NAD+-dependent oxidation of the 15(S)-hydroxyl group of PGs to 15-keto-prostaglandins, which exhibit greatly reduced biological activity.[1] A growing body of evidence has firmly established 15-PGDH as a tumor suppressor in a wide range of cancers, including those of the lung, colon, breast, and stomach.[2][3][4][5]

The primary mechanism underlying its tumor-suppressive function is the degradation of PGE2, a potent signaling lipid that promotes cell proliferation, migration, invasion, angiogenesis, and inflammation, while inhibiting apoptosis and anti-tumor immunity.[4][6] In stark contrast to the frequent overexpression of the PGE2-synthesizing enzyme cyclooxygenase-2 (COX-2) in tumors, 15-PGDH is consistently downregulated.[2][5] This reciprocal dysregulation of PG synthesis and degradation creates a microenvironment rich in PGE2, fueling cancer progression.[2]

Quantitative Data on 15-PGDH in Cancer

The downregulation of 15-PGDH is a common event in tumorigenesis. The following tables summarize key quantitative findings from various studies, highlighting the significance of 15-PGDH loss in cancer.

Table 1: Downregulation of 15-PGDH Expression in Human Cancers

| Cancer Type | Tissue Comparison | Fold Decrease in 15-PGDH mRNA | Reference(s) |

| Non-Small Cell Lung Cancer | Tumor vs. Normal | 2-fold in 100% of pairs, 10-fold in 61% of pairs | [6] |

| Colon Cancer | Tumor vs. Normal | Average of 10-fold | [1] |

| Colon Cancer Cell Lines | vs. Normal Colon Mucosa | Average of 17-fold | [1] |

| Gastric Cancer | Tumor vs. Normal | 5-fold | [7] |

Table 2: Impact of 15-PGDH Modulation on Tumorigenesis in Animal Models

| Cancer Model | Genetic Modification | Effect on Tumorigenesis | Quantitative Change | Reference(s) |

| Colon Cancer (Min mouse model) | 15-PGDH knockout | Increased colon tumors | 7.6-fold increase | [3][8][9] |

| Colon Cancer (AOM-induced) | 15-PGDH knockout | Increased colon adenomas in celecoxib-treated mice | 5.5-fold increase | [10] |

| Lung Cancer (Xenograft) | Overexpression of 15-PGDH in A549 cells | Inhibition of tumor growth | Significant decrease | [6] |

| Hepatocellular Carcinoma (Xenograft) | Overexpression of 15-PGDH in Huh7 cells | Inhibition of tumor growth | Significant inhibition | [11] |

Table 3: Effect of 15-PGDH on Prostaglandin E2 (PGE2) Levels

| Cell/Tissue Type | 15-PGDH Status | Change in PGE2 Levels | Reference(s) |

| Colon Mucosa (FVB mice) | Knockout | Doubling of PGE2 levels (5.7 to 9.1 ng/mg protein) | [10] |

| Colon Mucosa (FVB mice) | Wild-type, celecoxib-treated | Marked decrease in PGE2 levels (5.7 to 1.6 ng/mg protein) | [10] |

| Colon Mucosa (C57BL/6J mice) | Knockout | Doubling of PGE2 levels (2.51 to 4.90 ng/mg protein) | [8][9] |

| Bladder Tumor Cell Suspension | Overexpression of 15-PGDH | Diminished PGE2 secretion | [12] |

Signaling Pathways and Regulatory Mechanisms

The expression and activity of 15-PGDH are tightly regulated by various signaling pathways, which are often dysregulated in cancer.

The Reciprocal Regulation of 15-PGDH and COX-2

A key aspect of prostaglandin signaling in cancer is the inverse relationship between 15-PGDH and COX-2. Pro-inflammatory stimuli that upregulate COX-2 expression often lead to a concomitant downregulation of 15-PGDH, creating a feed-forward loop that amplifies PGE2 signaling and promotes tumorigenesis.[2]

Reciprocal regulation of COX-2 and 15-PGDH in cancer.

Regulation by TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway, a known tumor suppressor in the early stages of cancer, is a potent inducer of 15-PGDH expression.[1] The loss of TGF-β signaling in many cancers contributes to the downregulation of 15-PGDH and the subsequent accumulation of PGE2.

TGF-β signaling induces 15-PGDH expression.

Downstream Effects of 15-PGDH Activity

By reducing PGE2 levels, 15-PGDH influences multiple downstream pathways that are critical for cancer progression. Overexpression of 15-PGDH has been shown to induce apoptosis, cause cell cycle arrest, and inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[6][13]

Downstream tumor-suppressive effects of 15-PGDH.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of 15-PGDH.

Quantitative Real-Time PCR (qRT-PCR) for 15-PGDH mRNA Expression

This protocol is for the quantification of 15-PGDH mRNA levels in tissue or cell samples.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for 15-PGDH and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR detection system

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for 15-PGDH or the housekeeping gene, and cDNA template.

-

Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (an example is provided below).

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of 15-PGDH mRNA using the ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for 15-PGDH Protein Expression

This protocol details the detection and quantification of 15-PGDH protein in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 15-PGDH

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against 15-PGDH (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Immunohistochemistry (IHC) for 15-PGDH in Tissue Sections

This protocol is for the visualization of 15-PGDH protein expression and localization within tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidase activity

-

Blocking serum

-

Primary antibody against 15-PGDH

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Peroxidase Blocking: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Apply blocking serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary antibody against 15-PGDH overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

-

Signal Amplification: Incubate with streptavidin-HRP complex.

-

Detection: Visualize the signal using a DAB substrate kit, which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Microscopic Analysis: Examine the stained sections under a microscope to assess the intensity and localization of 15-PGDH staining.

15-PGDH Enzyme Activity Assay (NAD+-Dependent)

This fluorometric assay measures the enzymatic activity of 15-PGDH by monitoring the production of NADH.

Materials:

-

96-well black microplate

-

15-PGDH enzyme source (cell or tissue lysate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NAD+ solution

-

PGE2 substrate

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates containing the 15-PGDH enzyme.

-

Reaction Setup: In a 96-well plate, add the assay buffer, NAD+ solution, and the enzyme sample.

-

Reaction Initiation: Initiate the reaction by adding the PGE2 substrate.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The increase in fluorescence corresponds to the production of NADH.

-

Data Analysis: Calculate the rate of NADH production from the linear portion of the kinetic curve to determine the 15-PGDH activity.

Workflow for 15-PGDH enzyme activity assay.

Conclusion and Future Directions

The evidence overwhelmingly supports the role of 15-PGDH as a critical tumor suppressor that is frequently inactivated in a multitude of cancers. Its ability to degrade pro-tumorigenic prostaglandins, particularly PGE2, places it at a crucial node in the complex signaling networks that drive cancer progression. The downregulation of 15-PGDH, often in concert with the upregulation of COX-2, creates a microenvironment that is highly conducive to tumor growth, invasion, and metastasis.

The development of therapeutic strategies aimed at restoring 15-PGDH expression or activity holds significant promise for cancer treatment. This could involve the use of small molecules that induce 15-PGDH gene expression or enhance its enzymatic activity. Furthermore, the expression level of 15-PGDH may serve as a valuable prognostic biomarker to predict disease outcome and response to therapy. Further research is warranted to fully elucidate the upstream regulatory mechanisms governing 15-PGDH expression in different cancer types and to explore the full therapeutic potential of targeting this key tumor suppressor.

References

- 1. pnas.org [pnas.org]

- 2. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 15-Hydroxyprostaglandin dehydrogenase is down-regulated in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 15-PGDH Expression in Gastric Cancer: A Potential Role in Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Overexpression of 15-Hydroxyprostaglandin Dehydrogenase Inhibits A549 Lung Adenocarcinoma Cell Growth via Inducing Cell Cycle Arrest and Inhibiting Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of 15-Pgdh-IN-2 on Hematopoietic Stem Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition in promoting hematopoietic stem cell (HSC) proliferation and regeneration. The focus is on the small molecule inhibitor 15-Pgdh-IN-2 and its analogs, such as SW033291, which have demonstrated significant potential in enhancing hematopoietic recovery. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers in the field.

Introduction: The Role of 15-PGDH in Hematopoiesis

Hematopoietic stem cells are responsible for the continuous production of all blood cell lineages throughout an organism's life. Their activity, including self-renewal and differentiation, is tightly regulated by both intrinsic factors and signals from the bone marrow niche. Prostaglandin E2 (PGE2) has been identified as a critical signaling molecule that promotes HSC survival, proliferation, and homing.

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation and inactivation of PGE2.[1] By inhibiting 15-PGDH, the local concentration of PGE2 within the hematopoietic microenvironment can be increased, thereby augmenting its pro-hematopoietic effects. Small molecule inhibitors of 15-PGDH, such as this compound and its well-studied analog SW033291, represent a promising therapeutic strategy to accelerate hematopoietic regeneration, particularly in the context of bone marrow transplantation and age-related hematopoietic decline.[2][3][4]

Mechanism of Action: The 15-PGDH-PGE2 Axis in HSC Regulation

Inhibition of 15-PGDH leads to an accumulation of PGE2 in the bone marrow and spleen, key sites of hematopoiesis.[1][5] This elevated PGE2 then acts on HSCs and the surrounding niche cells through a well-defined signaling cascade.

Signaling Pathway

PGE2 exerts its effects on HSCs primarily through two G-protein coupled receptors: EP2 and EP4.[6][7][8] Activation of these receptors initiates a downstream signaling cascade that intersects with the Wnt/β-catenin pathway, a critical regulator of HSC self-renewal. The binding of PGE2 to EP2 and EP4 receptors on HSCs leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). In its active state, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inactivating GSK-3β, PGE2 signaling allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in HSC proliferation and survival.[6][8]

Furthermore, PGE2 signaling in the bone marrow niche cells, such as mesenchymal progenitor cells, induces the expression of pro-hematopoietic cytokines, including CXCL12 and Stem Cell Factor (SCF).[1][4] These cytokines play a crucial role in HSC homing, maintenance, and proliferation.

Caption: PGE2 signaling pathway in hematopoietic stem cells.

Quantitative Data on the Effects of 15-PGDH Inhibition

The administration of 15-PGDH inhibitors has been shown to have a significant impact on hematopoietic stem and progenitor cell (HSPC) populations in vivo. The following tables summarize key quantitative findings from studies utilizing the 15-PGDH inhibitor SW033291.

| Parameter | Treatment Group | Fold Change/Increase | Reference |

| Short-Term (3-day) In Vivo Treatment | |||